2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid
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Overview
Description
2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with 2-methylbutanoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylpyrazole derivatives: These compounds share the trifluoromethylphenyl group and exhibit similar biological activities.
Dimethylpyrazole derivatives: Compounds with dimethyl substituents on the pyrazole ring, known for their diverse chemical reactivity.
Uniqueness
2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylbutanoylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-5-10(2)17(26)23-16(18(27)28)15-11(3)24-25(12(15)4)14-8-6-7-13(9-14)19(20,21)22/h6-10,16H,5H2,1-4H3,(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWTZWONVLAGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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